azasetron
Description
Historical Context of 5-HT3 Receptor Antagonists Development
The history of 5-HT3 receptor antagonists traces back to the discovery of serotonin (B10506) receptor subtypes in 1957 by J. H Gaddum and Zuleika P. Picarelli, who identified "M" and "D" receptors. The "M" receptor was later found to correspond to the 5-HT3 receptor. In the 1970s, researchers identified that metoclopramide (B1676508) and cocaine possessed weak antagonistic activity at the 5-HT3 receptor. The development of potent and selective 5-HT3 receptor antagonists marked a significant advancement in the treatment of nausea and vomiting, particularly in the context of chemotherapy. The first selective 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron (B54018), were developed in the early 1990s and subsequently approved for clinical use.
Azasetron's Position within the Antiemetic Class of 5-HT3 Receptor Antagonists
This compound (B53510) is classified as a selective and potent 5-HT3 receptor antagonist and is a derivative of benzamide (B126), distinguishing its chemical structure from indole-type 5-HT3 receptor antagonists like ondansetron, granisetron, ramosetron, and tropisetron. It functions by blocking 5-HT3 receptors, which are located in the gastrointestinal tract, vagal nerve terminals, and the chemoreceptor trigger zone in the brain, thereby inhibiting the signaling pathway that leads to nausea and vomiting. this compound has demonstrated efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), including that caused by cisplatin (B142131), as well as postoperative nausea and vomiting (PONV). Research has indicated that this compound exhibits a high affinity for the 5-HT3 receptor. Studies comparing this compound with other 5-HT3 receptor antagonists in the context of CINV have been conducted. For instance, a study comparing oral this compound with intravenous granisetron in preventing acute CINV in patients undergoing moderately emetogenic chemotherapy found oral this compound to be non-inferior to intravenous granisetron in terms of acute antiemetic effect. However, in the prevention of delayed CINV, a study comparing this compound with ondansetron did not demonstrate non-inferiority for this compound.
Research has also explored the pharmacokinetics of this compound, noting that a significant portion (approximately 60-70%) of administered this compound is excreted unchanged in urine. Oral administration of this compound has shown good bioavailability, around 90%.
Overview of this compound's Research Significance Beyond Traditional Antiemesis
While primarily known for its antiemetic properties, research into this compound has extended beyond the prevention of nausea and vomiting. Preclinical studies have investigated this compound's potential in treating cocaine abuse. Additionally, this compound has been demonstrated to possess antimitogenic and apoptotic effects on cancer cell lines in preclinical research.
Furthermore, a specific formulation containing the R-enantiomer of this compound, known as arthis compound besylate (SENS-401), is under investigation for its potential to prevent hearing loss. This includes research into its effects on sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity. SENS-401 is described as both a 5-HT3 receptor antagonist and a calcineurin inhibitor. Preclinical results for SENS-401 have suggested that daily oral administration can reduce auditory deficit and improve recovery in models of acoustic trauma.
Research has also explored the potential of this compound as an adjuvant for postoperative multimodal analgesia. A study investigating the effect of this compound on postoperative chronic pain after pulmonary surgery found that while this compound did not affect the incidence of chronic pain at 90 and 180 days post-surgery, it did decrease postoperative acute pain and reduce postoperative nausea and vomiting during the initial days after surgery.
Data Tables
| Pharmacokinetic Parameter (Oryctolagus cuniculus) | Value (10 mg single, oral) | Value (10 mg single, rectal) | Value (4 mg/kg single, intravenous) | Source |
| Cmax (ng/mL) | 420.4 | 904.8 | - | |
| AUC (ng × h/mL) | 124.7 | 1084.7 | 1152.3 |
| Stability of this compound-Dexamethasone Mixtures (0.1 mg/mL this compound HCl) at 4°C, Protected from Light |
| Dexamethasone (B1670325) Sodium Phosphate (B84403) Concentration (mg/mL) |
| 0.05 |
| 0.1 |
| 0.2 |
| 0.05 |
| 0.1 |
| 0.2 |
| Stability of this compound-Dexamethasone Mixtures (0.1 mg/mL this compound HCl) at 25°C, Protected from Light |
| Dexamethasone Sodium Phosphate Concentration (mg/mL) |
| 0.05 |
| 0.1 |
| 0.2 |
| 0.05 |
| 0.1 |
| 0.2 |
Properties
CAS No. |
123040-95-9 |
|---|---|
Molecular Formula |
C17H20ClN3O3·HCl |
Synonyms |
2H-1,4-Benzoxazine-8-carboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-, (-)- |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Azasetron
Academic Synthetic Routes of Azasetron (B53510) and its Intermediates
The chemical synthesis of this compound involves the construction and coupling of its distinct structural components: the benzoxazine (B1645224) system and the 1-azabicyclo[2.2.2]octane (quinuclidine) ring. Academic and patent literature describe various approaches to achieving this synthesis and preparing necessary intermediates.
Key Synthetic Pathways and Reactions
Several synthetic strategies have been explored for the preparation of this compound. One documented route for synthesizing this compound hydrochloride begins with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. This precursor undergoes a sequence of reactions including methylation, hydrolysis, activation esterification, and subsequent aminolysis with a suitable quinuclidine (B89598) derivative to yield this compound hydrochloride. Another conventional method involves a multi-step process starting from wintergreen oil, incorporating reactions such as chlorination, nitration, reduction, condensation, cyclization, methylation, hydrolysis, activation esterification, aminolysis, and salification.
The 1,4-benzoxazine scaffold, a core structural element of this compound, can be constructed through [4+2] inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions. These reactions typically involve the oxidation of ortho-aminophenols to generate highly reactive ortho-quinone imines, which then participate in cycloaddition with a dienophile. This highlights the importance of ortho-aminophenols as key precursors to the benzoxazine system. The quinuclidine ring system, another fundamental part of the this compound structure, is a prevalent motif in various therapeutic compounds. Synthetic routes to this bicyclic amine system are also crucial for this compound synthesis.
Optimization of Synthetic Methodologies for this compound
Efforts have been made to optimize the synthetic processes for this compound, aiming for improved efficiency, yield, and sustainability. One reported synthesis route has been subject to improvements concerning the initial reactants, intermediate reaction reagents, and control conditions. These optimizations have reportedly led to a shortened synthetic route, reduced resource consumption, lower energy usage, decreased reaction time, and a stabilized yield typically ranging between 70% and 75%.
Beyond specific this compound routes, optimization studies on the synthesis of related structural elements, such as quinuclidine derivatives, provide insights into broader strategies. For instance, a streamlined and more efficient route for synthesizing 3-azabicyclo[2.2.2]oct-3-one hydrochloride has been developed, emphasizing simplicity, safety, and cost-effectiveness by avoiding harsh conditions, chromatographic purification, and expensive catalysts. Furthermore, the synthesis of the 1,4-benzoxazine scaffold has seen advancements, including the development of a biocatalytic oxidation-cycloaddition sequence using horseradish peroxidase. This biocatalytic approach is presented as a more sustainable alternative to conventional methods employing stoichiometric oxidants, demonstrating improved "green chemistry" metrics such as the E-factor and generalized reaction mass efficiency.
Synthesis of Precursor Molecules
The synthesis of this compound relies on the efficient preparation of its precursor molecules and key intermediates. As mentioned, 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester serves as a starting material in one synthetic pathway. This compound is transformed into 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid through methylation and subsequent hydrolysis, representing a crucial intermediate in the synthesis of the benzoxazine portion of this compound.
For the quinuclidine part, various synthetic strategies exist for constructing the 1-azabicyclo[2.2.2]octane core. Isonipecotic acid has been identified as a starting material in a streamlined synthetic route for a related azabicyclo[2.2.2]octane derivative, illustrating potential approaches for accessing the quinuclidine precursor. The formation of the benzoxazine scaffold from ortho-aminophenols through oxidation and cycloaddition also highlights the importance of appropriately substituted ortho-aminophenols as precursors.
Stereochemical Considerations and Enantiomeric Research
This compound possesses a chiral center, giving rise to two distinct stereoisomers: the (R)-(+) and (S)-(-) enantiomers. The stereochemical properties of this compound are significant, and research has been conducted on the synthesis, isolation, and comparative activities of its enantiomeric forms.
Synthesis and Isolation of this compound Enantiomers (e.g., R-Azasetron)
The synthesis of specific this compound enantiomers, such as R-azasetron (also referred to as (+)-azasetron), can be achieved through different methodologies. These include ab initio asymmetric synthesis or the resolution of racemic this compound. In the context of ab initio synthesis, the stereochemistry can be controlled by incorporating chiral starting materials or intermediates into the synthetic route.
Chiral resolution techniques are employed to separate the individual enantiomers from a racemic mixture. Common methods for achieving this separation include chiral high-pressure liquid chromatography (HPLC) and the formation and subsequent crystallization of diastereomeric salts using a chiral resolving agent. Enantiomerically pure forms of this compound hydrochloride are commercially available, indicating that effective methods for their synthesis and isolation have been established. R-azasetron besylate (SENS-401) is an example of an investigational formulation containing exclusively the R-enantiomer of this compound, developed for specific therapeutic applications.
Comparative Research on Enantiomeric Forms of this compound
Comparative research has been conducted to evaluate the properties and activities of the different enantiomeric forms of this compound. Studies have provided evidence suggesting that the (+)-azasetron enantiomer (R-azasetron) exhibits advantageous characteristics compared to the racemic mixture or the (-)-azasetron enantiomer, particularly in the context of specific applications like the treatment of ear disorders.
Derivatization and Analog Development Strategies
This compound, a selective antagonist of the 5-HT₃ receptor, is characterized as a benzamide (B126) derivative with a chemical structure distinct from indole-type 5-HT₃ receptor antagonists such as ondansetron (B39145), granisetron (B54018), ramosetron, and tropisetron. A key structural feature of this compound and several other therapeutic compounds, including palonosetron (B1662849) and solifenacin, is the presence of a quinuclidine ring system.
Research into the derivatization and analog development of this compound has aimed to explore modifications to its core structure to identify compounds with altered or improved pharmacological properties. One significant area of investigation has involved structural modifications of the benzoxazine core of this compound. This has led to the synthesis of new series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides.
A notable example of such a modification is the synthesis of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide. This analog, which retains the quinuclidine moiety found in this compound, demonstrated high affinity for 5-HT₃ receptors and potent antagonistic activity in studies. Specifically, this compound exhibited a Ki value of 0.051 nM for 5-HT₃ receptors and potent antagonistic activity against the von Bezold-Jarisch reflex in rats, with an ED₅₀ of 0.089 micrograms/kg intravenously. This finding highlights the potential for modifying the benzoxazine portion of the molecule while preserving or enhancing the desired receptor interaction.
Structure-Activity Relationship (SAR) studies have played a crucial role in guiding these derivatization efforts. These studies investigate how changes to the chemical structure of a compound affect its biological activity. For instance, studies on related benzoxazine structures have indicated that modifications, such as replacing the chlorine atom at the 6-position, can influence receptor affinity.
Another strategy in analog development has involved focusing on the stereochemistry of this compound. This compound is a racemic mixture. The R-enantiomer of this compound, known as arthis compound besylate (SENS-401), has been investigated as a distinct compound. This indicates that separating or synthesizing specific enantiomers is a viable approach in developing analogs with potentially different pharmacological profiles or therapeutic applications.
The chemical synthesis routes for this compound hydrochloride, which involve steps like methylation, hydrolysis, activation esterification, and aminolysis starting from intermediates such as 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, provide the foundation upon which these structural modifications and derivatization strategies are built. Understanding these synthetic pathways is essential for designing and producing novel this compound analogs.
The development of this compound derivatives and analogs continues to be an area of interest for exploring compounds with potentially improved potency, selectivity, or pharmacokinetic properties within the class of 5-HT₃ receptor antagonists.
| Compound | 5-HT₃ Receptor Affinity (Ki) | Antagonistic Activity (ED₅₀) Against von Bezold-Jarisch reflex in rats (i.v.) |
| This compound | 0.33 nM | Not specified in source |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 nM | 0.089 µg/kg |
Pharmacological Characterization and Receptor Interactions
Azasetron's Binding Affinity and Selectivity at 5-HT3 Receptors
This compound (B53510) demonstrates high binding affinity and selectivity for 5-HT3 receptors in both the central and peripheral nervous systems, including the gastrointestinal tract.
Radioligand binding assays are a key method used to characterize the binding of a drug to its target receptor, providing insights into its affinity and the density of binding sites. Studies utilizing [³H]granisetron as a radioligand in rat small intestine tissue have investigated the binding affinity of this compound. Scatchard analysis of specific [³H]granisetron binding in this tissue revealed a single population of saturable binding sites. this compound competitively inhibited the specific binding of [³H]granisetron in a concentration-dependent manner. This competitive inhibition allowed for the determination of this compound's inhibition constant (Ki).
Receptor occupancy studies, which measure the extent to which a drug occupies its target receptor in tissue, are valuable in drug discovery to demonstrate target engagement. These studies can determine central receptor occupancy across different doses and brain regions, as well as the time course of occupancy. One study estimated 5-HT3 receptor occupancy based on reported plasma concentrations and affinity constants, suggesting that this compound exhibited high 5-HT3 receptor occupancy among various first-generation 5-HT3 antagonists.
Based on radioligand binding studies using [³H]granisetron in rat small intestine, this compound demonstrated a Ki value of 0.33 nM. This indicates a high affinity for the 5-HT3 receptor in this tissue.
Here is a table summarizing the binding affinity data:
| Radioligand | Tissue Source | Species | Binding Site | Ki (nM) | Reference |
| [³H]granisetron | Small intestine tissue | Rat | 5-HT3 receptor | 0.33 |
This compound is characterized as a selective 5-HT3 receptor antagonist. This selectivity is crucial as it minimizes potential interactions with other serotonin (B10506) receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT4) and other receptors like dopaminergic, adrenergic, benzodiazepine (B76468), histaminic, or opioid receptors, thereby potentially reducing off-target side effects. While some 5-HT3 antagonists like ondansetron (B39145) have shown some affinity for other receptors such as 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors, granisetron (B54018) is reported to be highly specific for all subtypes of 5-HT3 receptors with little to no affinity for 5-HT1, 5-HT2, and 5-HT4 receptors. Dolasetron (B1670872) is also described as a highly specific and selective 5-HT3 receptor antagonist with minimal activity at other known serotonin receptors and low affinity for dopamine (B1211576) receptors. this compound's high selectivity for 5-HT3 receptors is a key aspect of its pharmacological profile.
Here is a comparative table of binding affinities for various 5-HT3 antagonists based on available data:
| Compound | Binding Affinity (Ki or Kd) | Species/System | Reference |
| This compound | 0.33 nM (Ki) | Rat small intestine tissue | |
| Granisetron | 1.44 nM (Ki) | Human | |
| Ondansetron | 4.9 nM (Ki) | Human | |
| Palonosetron (B1662849) | 31.6 nM (Kd/Ki/K50) | Rat cerebral cortex, rabbit ileal myenteric plexus, guinea-pig ileal plexus | |
| Dolasetron | 20.03 nM (Kd/Ki/K50) | NG 108-15 cells |
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. These receptors are pentameric assemblies of subunits that form a central ion-conducting pore. The binding of an agonist, such as serotonin, to the receptor causes a conformational change that leads to the opening of the ion channel and allows the flow of cations, primarily sodium, potassium, and calcium ions, across the cell membrane. This influx of cations results in depolarization of the neuron.
This compound, as a 5-HT3 receptor antagonist, exerts its effects by blocking the action of serotonin at this receptor.
This compound acts by competitively binding to the 5-HT3 receptor. By occupying the binding site, this compound prevents serotonin from binding and activating the receptor. This competitive blockade inhibits the conformational changes necessary for the opening of the ligand-gated ion channel. Consequently, the influx of cations is prevented, and the depolarization of the neuron is inhibited. This interruption of the signaling pathway is the primary mechanism by which this compound exerts its antiemetic effects. The 5-HT3 receptor's function depends on its localization; activation of nerve-terminal 5-HT3 receptors can lead to neurotransmitter release, while activation of postsynaptic 5-HT3 receptors is involved in fast synaptic transmission. this compound's blockade affects these processes.
While the primary mechanism of this compound is competitive antagonism at the orthosteric binding site (where the endogenous agonist binds), the possibility of allosteric modulation by 5-HT3 antagonists has been explored for some compounds in this class. Allosteric modulators bind to a site distinct from the orthosteric site but can influence the receptor's conformation and function. Some studies on other 5-HT3 antagonists, like palonosetron, have suggested allosteric binding and positive cooperativity, which can trigger receptor internalization and lead to persistent inhibition. However, the provided search results specifically detailing allosteric modulation or conformational changes induced by this compound are limited. The focus in the available information regarding this compound's mechanism is predominantly on its competitive binding and blockade of the ion channel as a ligand-gated ion channel modulator. While the 5-HT3 receptor is known to undergo conformational changes upon ligand binding that lead to channel opening , specific details on how this compound itself might induce or stabilize particular conformational states beyond simply blocking the orthosteric site are not extensively described in the provided context.
Molecular Mechanisms of 5-HT3 Receptor Antagonism by this compound
Functional Antagonism in In Vitro Systems
This compound functions as a selective and potent antagonist at the 5-HT3 receptor. In vitro studies have demonstrated its ability to inhibit the effects mediated by 5-HT3 receptor activation. For instance, in an in vitro binding assay using rat cerebral cortex synaptic membranes, this compound (referred to as Y-25130) inhibited the specific binding of [3H]quipazine to 5-HT3 receptors with a Ki value of 2.9 nM, comparable to that of ondansetron. this compound also showed significantly lower affinity for other receptors tested, including histamine (B1213489) H1, 5-HT1A, 5-HT2, dopamine D1, dopamine D2, α1-adrenoceptor, α2-adrenoceptor, muscarine, and benzodiazepine receptors, indicating its selectivity for the 5-HT3 receptor.
Functional assays further support this compound's antagonistic activity. In isolated rabbit heart preparations, this compound antagonized the indirect sympathomimetic responses induced by 5-HT, exhibiting a pA2 value of 10.06, which was more potent than metoclopramide (B1676508). In isolated longitudinal smooth muscle of the guinea pig ileum, this compound shifted the concentration-contraction effect curves for 5-HT to the right in the second phase, with a pA2 value of 7.04, again demonstrating more potent activity than metoclopramide. These in vitro findings collectively indicate that this compound is a potent and selective functional antagonist of the 5-HT3 receptor.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
SAR studies of 5-HT3 receptor ligands, including this compound and its analogs, aim to identify the structural features essential for receptor binding and functional activity. These studies contribute to understanding how modifications to the chemical structure impact the compound's interaction with the receptor.
Identification of Key Pharmacophoric Elements
The pharmacophore for 5-HT3 receptor antagonists generally consists of three key components: an aromatic or heteroaromatic ring system, a carbonyl-containing linking moiety, and a basic center. These elements are arranged in a specific spatial orientation crucial for high-affinity binding to the receptor. The carbonyl group is typically coplanar to the aromatic ring. this compound, as a benzamide (B126) derivative, possesses these general pharmacophoric features, albeit with a distinct chemical structure compared to indole-type antagonists like ondansetron or granisetron. Specific SAR studies on this compound and its analogs have explored the impact of substituents and structural variations on 5-HT3 receptor affinity and efficacy.
Impact of Structural Modifications on 5-HT3 Receptor Affinity and Efficacy
Structural modifications to the this compound scaffold and related benzamide derivatives have been investigated to understand their impact on 5-HT3 receptor interaction. Studies on various benzamide derivatives have shown that the presence and position of substituents on the aromatic ring can significantly influence affinity. For example, in a series of benzoyl urea (B33335) derivatives, compounds with an alkoxy group at the ortho-position of the benzoyl function were found to be the most potent 5-HT3 receptor antagonists. Substituent position on the benzimidazole (B57391) nitrogen and the aromatic residue in other analog series also played a significant role in determining activity. For instance, a 7-methoxy derivative showed higher affinity compared to a 4-methoxy derivative in one study.
The introduction of a nitro substitution at position-7 on the benzimidazole nucleus or no modification at position 6 in certain analogs resulted in higher affinity for the 5-HT3 receptor. Conversely, in other series, replacing a chlorine atom with a hydrogen atom led to a reduction in affinity. These findings highlight the sensitivity of 5-HT3 receptor binding to subtle changes in the structure of this compound analogs.
Computational Modeling and In Silico Docking Approaches for SAR
Computational modeling and in silico docking approaches are valuable tools in SAR studies of 5-HT3 receptor ligands. These methods allow for the prediction of ligand-receptor binding modes and the estimation of binding affinities based on the three-dimensional structure of the receptor and the ligand. Homology modeling and docking studies have been used to predict how 5-HT3 receptor ligands, including those structurally related to this compound, interact with the receptor binding site.
These computational techniques can help rationalize observed SAR data by visualizing the interactions between specific functional groups of the ligand and amino acid residues in the receptor binding pocket. For example, docking studies have supported pharmacophore models and helped explain differences in activity between various 5-HT3 receptor antagonists. While specific detailed computational studies solely focused on this compound were not extensively found in the search results, the application of these methods to 5-HT3 receptor ligands in general provides a framework for understanding how this compound's structure likely contributes to its binding affinity and antagonistic activity. These approaches are crucial for the rational design of novel and more potent 5-HT3 receptor antagonists.
Pharmacokinetic Research and Preclinical Disposition of Azasetron
Absorption Mechanisms and Bioavailability Studies in Preclinical Models
Gastrointestinal Absorption Mechanisms, including Saturable Transport
Studies in rats using in situ intestinal perfusion and in vitro methods with rat intestinal tissue and Caco-2 cells have investigated the intestinal absorption mechanisms of azasetron (B53510). The intestinal absorption rate constant of this compound showed a nonlinear increase with increasing concentration up to 10 mM, tending to decrease at higher concentrations. Mucosal-to-serosal permeation across rat ileal sheets also increased nonlinearly at lower concentrations before decreasing at higher concentrations. Conversely, serosal-to-mucosal permeation decreased in a concentration-dependent manner.
Vectorial transport of this compound has been observed across Caco-2 cell monolayers, with higher transport in the basolateral-to-apical direction at trace concentrations. Initial uptake of this compound by Caco-2 cells was found to be saturable, with an apparent half-saturation concentration of 15 mM, and was reduced by the presence of several cationic compounds, suggesting a carrier-mediated transport mechanism across intestinal epithelial cells.
Further research indicates that intestinal transport of this compound involves specialized transporters in both absorptive and secretory directions. The complex nonlinear intestinal absorption characteristics are attributed to the participation of multiple transport mechanisms. Specifically, studies suggest that this compound is secreted into the intestinal lumen predominantly by P-glycoprotein, as steady-state uptake was enhanced by a P-glycoprotein inhibitor and ATP-depletion of cells, and a multidrug-resistant cell line overexpressing P-glycoprotein accumulated less this compound.
Bioavailability in Animal Models
Orally administered this compound has demonstrated good bioavailability, approximately 90%, in preclinical models. This high bioavailability is associated with its absorption and/or secretion by a saturable transport mechanism in the small intestine.
Studies in rabbits comparing rectal and oral routes of administration indicated that this compound was absorbed to a greater extent and more rapidly into the systemic circulation via the rectum than via the intestine. Following rectal administration as a suppository, serum concentrations of this compound increased rapidly, with a mean Tmax value of 0.18 hours.
Research involving SENS-401, an investigational drug formulation containing the R-enantiomer of this compound, in Wistar rats showed that R-azasetron besylate demonstrated better oral absorption than racemic this compound (SENS-218) and S-azasetron after single oral doses.
Distribution Profile and Tissue Accumulation Research
Brain Penetration and CNS Distribution in Animal Models
Preclinical studies have revealed that this compound shows significantly less brain distribution compared to ondansetron (B39145). There is also little correlation between blood and brain concentrations of this compound, in contrast to ondansetron which exhibits a good correlation between plasma and cerebrospinal fluid concentrations. This limited central nervous system (CNS) distribution of this compound, compared to other 5-HT3 receptor antagonists, has been noted in previous studies.
Distribution to Other Relevant Tissues and Organs
While specific detailed data on the distribution of this compound to a wide range of individual tissues and organs in preclinical models is limited in the provided search results, it is generally stated that this compound is widely distributed throughout the body after administration. Studies have also investigated the local exposure of this compound enantiomers in the inner ear of Wistar rats, indicating that R-azasetron besylate (SENS-401) results in higher local exposure in the perilymph and inner ear tissue than racemic this compound and S-azasetron. This suggests differential tissue distribution for the enantiomers.
Metabolism Pathways of this compound
The hepatic metabolism of this compound involves cytochrome P450 enzymes. this compound is primarily excreted through the kidneys, with approximately 60-70% of the administered dose (intravenous and oral) being excreted in urine as the unmetabolized form.
Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Models
| Parameter | Value (Approximate) | Animal Model(s) | Source |
| Oral Bioavailability | 90% | Preclinical models (specifically mentioned in context of small intestine) | |
| Unmetabolized Excretion (Urine) | 60-70% | Not explicitly specified, but implied from human/general data | |
| Tmax (Rectal Administration) | 0.18 hours | Rabbits | |
| Intestinal Absorption (Saturable) | Apparent half-saturation concentration of 15 mM (Caco-2 cells) | Rats, Caco-2 cells |
Table 2: Brain Distribution Comparison (this compound vs. Ondansetron)
| Compound | Brain Distribution | Correlation with Blood/Plasma | Source |
| This compound | Less | Little correlation | |
| Ondansetron | More | Good correlation |
Identification of Metabolites
Identifying drug metabolites is a critical step in preclinical research to understand the metabolic fate of a compound and assess the potential activity or toxicity of its breakdown products. Metabolite profiling involves identifying and quantifying metabolites in biological samples such as plasma, urine, feces, and bile.
Studies investigating the metabolism of this compound in rats using radiolabeled compound have identified metabolites in urine, feces, and bile. While the qualitative metabolite pattern in these excreta was similar across different dose levels, quantitative differences were observed.
In bile-duct cannulated rats administered this compound, the primary components excreted in urine were the unchanged drug and metabolite M1, whereas the primary components in bile were metabolites M1 and M3. At higher doses (10 mg/kg) compared to lower doses (0.4 and 2 mg/kg), the urinary excretion of unchanged this compound increased significantly, while the biliary excretion of the main metabolites M1 and M3 decreased significantly. These quantitative shifts in excretion patterns with increasing dose suggest potential saturation of metabolic pathways in the liver.
Although specific chemical structures of all this compound metabolites (such as M1 and M3) were not detailed in the provided search results, the identification of these metabolites in preclinical species is a key finding. Comparative analysis of metabolite profiles between animal species and humans is typically performed to determine if animal models adequately represent human metabolism for toxicological assessments.
Excretion Patterns and Elimination Kinetics
Preclinical studies in animals have provided insights into the excretion pathways of this compound. The extent and route of excretion can vary depending on the species and the route of administration.
Renal Excretion of Unmetabolized this compound and Metabolites
Renal excretion is a major route of elimination for many drugs and their hydrophilic metabolites. Studies in rats using radiolabeled this compound hydrochloride have shown that a significant portion of the administered radioactivity is excreted in the urine. Approximately 60-70% of this compound administered intravenously and orally was excreted in urine as the unmetabolized form in rats. This suggests that renal excretion of the parent drug plays a substantial role in its elimination in this species.
Quantitative differences in the urinary excretion of this compound and its metabolites have been observed at different dose levels in bile-duct cannulated rats. As mentioned earlier, at a higher dose (10 mg/kg), the urinary excretion of unchanged this compound increased significantly compared to lower doses.
While the primary focus is on preclinical data, it's worth noting that for other 5-HT3 receptor antagonists, renal excretion of unchanged drug can vary. For instance, granisetron (B54018) undergoes about 12% renal excretion, and unchanged dolasetron (B1670872) undergoes less than 1% excretion in urine, while palonosetron (B1662849) undergoes about 80% renal excretion, with 40% excreted unchanged. The relatively high percentage of unmetabolized this compound excreted in rat urine appears to be a distinguishing feature compared to some other drugs in the same class.
Biliary Excretion Mechanisms
Biliary excretion involves the transport of drugs and metabolites from the liver into the bile, which is then released into the intestines and eliminated in the feces. This route is particularly important for compounds with higher molecular weights or those that undergo extensive hepatic metabolism and conjugation.
Studies in bile-duct cannulated rats have demonstrated that biliary excretion contributes to the elimination of this compound-related compounds. Following administration of radiolabeled this compound, radioactivity was detected in the bile. Specifically, metabolites M1 and M3 were identified as the primary components in bile.
The quantitative analysis in bile-duct cannulated rats revealed that the biliary excretion of the main metabolites M1 and M3 decreased significantly at a higher dose (10 mg/kg) compared to lower doses. This observation, coupled with the increased urinary excretion of the parent drug at the higher dose, supports the hypothesis that saturation of hepatic metabolism and/or biliary transport mechanisms may occur at higher this compound concentrations in rats.
Biliary excretion studies, often involving bile duct cannulation in animals, are standard preclinical investigations to determine if this route contributes significantly to a drug's elimination, particularly if a substantial amount of drug-related material is found in feces during mass balance studies.
Pharmacokinetic Modeling and Simulation in Preclinical Research
Pharmacokinetic modeling and simulation are valuable tools in preclinical research to analyze and interpret drug concentration-time data, predict drug behavior, and inform study design. These approaches can help to understand the processes of absorption, distribution, metabolism, and excretion and to estimate key pharmacokinetic parameters.
Preclinical pharmacokinetic data, typically obtained from studies in various animal species, are often analyzed using different modeling techniques.
Non-Compartmental and Compartmental Analysis in Animal Models
Non-compartmental analysis (NCA) and compartmental analysis (CA) are two common approaches used to analyze pharmacokinetic data in animal models.
Non-compartmental analysis is a widely used method that estimates pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific compartmental model. Parameters such as area under the curve (AUC), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), elimination half-life (t1/2), and clearance (CL) can be determined using NCA. Preclinical studies evaluating the pharmacokinetics of this compound in animal models, such as rats, have utilized non-compartmental analysis to calculate these parameters.
Compartmental analysis, on the other hand, involves fitting the concentration-time data to a mathematical model composed of one or more compartments representing different tissues or fluid spaces in the body. This approach can provide a more detailed understanding of the distribution and elimination processes and allows for the simulation of drug behavior under different dosing regimens. While NCA is often the primary method for initial pharmacokinetic characterization, compartmental modeling can be applied for more in-depth analysis and prediction. Some preclinical pharmacokinetic studies, including those potentially involving this compound or similar compounds, may employ compartmental methods for data analysis.
Pharmacokinetic modeling in animal models is also used to predict human pharmacokinetics, although challenges exist due to species differences in ADME processes. Allometric scaling, which involves extrapolating pharmacokinetic parameters from animals to humans based on physiological variables like body weight, is one method used for this purpose.
In Vitro-In Vivo Correlation (IVIVC) Studies
Research into this compound has explored the development of transdermal patches to provide sustained drug release. A key aspect of this research involves evaluating the correlation between the in vitro permeation of this compound from these patches and its in vivo absorption. Studies have utilized two-chamber diffusion cells to investigate the in vitro penetration of this compound through rabbit skin, examining the effects of different adhesives, permeation enhancers, and drug loadings in the patches.
For in vivo studies, pharmacokinetic parameters of this compound have been determined in animal models, such as Bama miniature pigs, following topical application of transdermal patches and intravenous administration of this compound injections. Deconvolution approaches, often employing software like WinNonlin®, have been applied to obtain the in vivo absorption curves from plasma concentration data.
A study aimed at developing a drug-in-adhesive transdermal patch containing this compound found that the in vivo absorption curve obtained by deconvolution in Bama miniature pigs correlated well with the in vitro permeation curve of the this compound patch. This finding suggests that in vitro skin permeation experiments can be useful in predicting the in vivo performance of transdermal this compound patches.
Specifically, an optimized patch formulation containing DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as a penetration enhancer, and 5% this compound demonstrated sustained release profiles in vivo. The in vivo pharmacokinetic data of the optimized patch were analyzed using IVIVC toolkits in WinNonlin® to evaluate their correlation with in vitro permeation data. The in vivo permeation data were achieved through deconvolution based on plasma concentration data, using data from intravenous administration as a weighting function. The correlation was established based on the cumulative fraction of drug permeated in vitro and absorbed in vivo. While a good correlation was observed, it was noted that the in vitro permeation profile was slightly higher than the in vivo deconvolution profile, a phenomenon also observed in other IVIVC research.
Such IVIVC investigations are becoming an increasingly integral part of drug delivery development. Establishing a Level A IVIVC, which represents a point-to-point correlation between in vitro dissolution/release and the in vivo input rate of the drug, is generally considered the most desirable from a regulatory standpoint. This involves obtaining formulations with different release rates and estimating the in vivo absorption time course using deconvolution techniques.
While specific detailed data tables from the this compound transdermal patch IVIVC study were not extensively provided in the search results beyond the qualitative description of a good correlation, the methodology employed involved comparing the cumulative fraction of drug permeated in vitro with the cumulative fraction absorbed in vivo.
Here is a conceptual representation of the type of data that would be analyzed in such IVIVC studies, illustrating the relationship between in vitro permeation and in vivo absorption over time.
| Time (h) | Cumulative % this compound Permeated (In Vitro) | Cumulative % this compound Absorbed (In Vivo, Deconvoluted) |
| 1 | X₁ | Y₁ |
| 2 | X₂ | Y₂ |
| 4 | X₃ | Y₃ |
| 8 | X₄ | Y₄ |
| 12 | X₅ | Y₅ |
| ... | ... | ... |
Note: The values in this table are illustrative and represent hypothetical data points to demonstrate the concept of correlating in vitro permeation with in vivo absorption over time in an IVIVC study.
The establishment of a successful IVIVC for this compound transdermal patches suggests that in vitro studies can serve as a predictive tool for their in vivo performance, potentially reducing the need for extensive in vivo testing during formulation development and optimization.
This compound is a chemical compound recognized primarily as a 5-HT3 receptor antagonist . Beyond its established use as an antiemetic, preclinical research has explored its potential in other therapeutic areas, including neuroprotection, antimitogenic and apoptotic effects, and addiction models. This article focuses exclusively on these investigational preclinical pharmacodynamic properties and exploratory applications of this compound.
Preclinical Pharmacodynamic Research and Exploratory Applications of Azasetron
Investigational Neuroprotective Effects of Azasetron (B53510)
Research has explored the potential of this compound to protect neuronal cells under damaging conditions, such as those mimicking stroke or oxygen deprivation.
Studies in Hypoxia/Ischemia Models
Studies using rat hippocampal slices have investigated the effect of the 5-HT3 receptor antagonist Y-25130, which is this compound, on the decrease in CA1 field potential induced by hypoxia/hypoglycemia (ischemia) . Treatment with Y-25130 demonstrated dose-dependent neuroprotection against this ischemia-induced decrease . The magnitude of protection observed with Y-25130 was approximately 20 times greater than that seen with ketanserin (B1673593) in this model . Hypoxia-ischemia is a significant cause of damage to the central nervous system, potentially leading to long-lasting neurological disabilities . Preconditioning with mild ischemic or hypoxic stimuli has been shown to improve tolerance to subsequent severe events and offers protection against various cerebral injuries, including neonatal hypoxia/ischemia .
Mechanisms of Neuroprotection beyond 5-HT3 Antagonism
While this compound is known for its 5-HT3 receptor antagonism, investigations into its neuroprotective mechanisms have explored pathways beyond this primary action. Some 5-HT3 receptor antagonists, such as tropisetron, have been shown to inhibit calcineurin phosphatase activity . Inhibition of calcineurin activation has been suggested as a possible mechanism for neuroprotective effects observed with some compounds . Studies with R-azasetron are consistent with a neuroprotective effect mediated through calcineurin inhibition . This suggests that this compound's neuroprotective properties may involve modulation of intracellular signaling pathways like calcineurin, in addition to or independently of its 5-HT3 receptor blockade.
Research on Antimitogenic and Apoptotic Properties
Preclinical investigations have also focused on this compound's potential to inhibit cell proliferation (antimitogenic) and induce programmed cell death (apoptosis), particularly in the context of cancer.
In Vitro Studies on Cancer Cell Lines
It has been demonstrated that this compound possesses potent antimitogenic and apoptotic effects on cancer cell lines in preclinical testing . Apoptosis, a controlled cell death process, is crucial for maintaining homeostasis and is a key target in cancer therapy . Many anticancer drugs exert their effects by triggering apoptotic pathways .
Molecular Pathways Involved in Antimitogenic/Apoptotic Actions
The molecular mechanisms underlying the antimitogenic and apoptotic actions of this compound are an area of research. Apoptosis can be initiated through intrinsic and extrinsic pathways, both converging on caspase activation . The BCL-2 protein family plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization . Anti-apoptotic BCL-2 family members can bind to pro-apoptotic members, preventing mitochondrial integrity loss and promoting cell survival . Inducers of apoptosis, including some natural products, work by selectively targeting cancer cells and can modify apoptosis-resistant phenotypes by altering various mechanisms . Research into other compounds with anticancer properties has identified involvement of pathways such as p53, PI3K/Akt/mTOR, and MAPK signaling in modulating apoptosis and cell cycle arrest . While specific detailed pathways for this compound's antimitogenic and apoptotic effects were not extensively detailed in the provided search results, the general mechanisms of apoptosis induction in cancer cells involve complex signaling cascades that regulate cell cycle progression and cell death .
Investigation of this compound in Addiction Models
Preclinical studies have also explored the potential utility of this compound in the context of addiction. This compound has been preclinically tested to treat cocaine abuse . 5-HT3 receptor antagonists, as a class, have been investigated for their potential in modulating the effects of substances like nicotine, although reports can be conflicting . The mechanism by which 5-HT3 receptor antagonists might influence addiction could involve both direct action on 5-HT3 receptors and indirect modulation of other systems, such as nicotinic acetylcholine (B1216132) receptors or various signaling pathways .
Preclinical Research in Cocaine Abuse Models
Preclinical research has explored the effects of this compound in animal models of cocaine abuse. Studies in mice have indicated that this compound can influence behaviors associated with cocaine exposure. Specifically, this compound, acting as a 5-HT3 receptor antagonist, has been shown to inhibit the expression and development of behavioral sensitization induced by cocaine in mice.
Effects on Neurotransmitter Systems Associated with Addiction
This compound is characterized as a 5-HT3 receptor antagonist. The serotonergic system, particularly through the activity of 5-HT3 receptors, plays a role in modulating neuronal systems within the mesolimbic pathway, a key area implicated in the rewarding and reinforcing effects of drugs of abuse, including cocaine. 5-HT3 receptors are known to regulate dopamine (B1211576) neurotransmission in these brain regions. Preclinical findings suggest that antagonism of 5-HT3 receptors in areas like the ventral tegmental area, nucleus accumbens, or amygdala can reduce alcohol self-administration and related effects in animal models. While less is known about the effects of 5-HT3 receptor activity on the self-administration of other drugs of abuse, the observed inhibition of cocaine-induced behavioral sensitization by this compound suggests an interaction with neurotransmitter systems involved in the addictive process.
Ototoxicity and Inner Ear Disorder Research
Investigations into the potential therapeutic applications of this compound have extended to the realm of ototoxicity and inner ear disorders. A specific enantiomer, R-azasetron besylate (also known as SENS-401), has been the primary focus of this research due to its favorable pharmacological profile.
Studies on Cisplatin-Induced Ototoxicity in Animal Models
Studies have evaluated the protective effects of R-azasetron besylate (SENS-401) against cisplatin-induced ototoxicity in animal models, particularly in rats. Cisplatin (B142131) chemotherapy is a known cause of significant hearing loss. Preclinical data in a rat model of cisplatin-induced hearing loss demonstrated that SENS-401 effectively reduced hearing loss and cochlear damage. Evaluations using auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) tests showed that SENS-401 treatment significantly improved ABR threshold shifts and DPOAE amplitude loss compared to placebo. Furthermore, histological analysis revealed a significantly higher number of surviving outer hair cells in the cochlea of animals treated with SENS-401 compared to the placebo group, with up to an 11-fold increase in the basal turn of the cochlea. Importantly, in vitro studies confirmed that SENS-401 did not negatively impact the cytotoxic efficacy of cisplatin on various cancer cell lines.
Table 1: Summary of SENS-401 Effects in a Rat Model of Cisplatin-Induced Hearing Loss
| Measurement | SENS-401 Treatment Effect (vs. Placebo) | Magnitude of Improvement (Examples) | Citation |
| Auditory Brainstem Response (ABR) Threshold Shift | Significantly Improved | Up to 30 dB | |
| Distortion Product Otoacoustic Emission (DPOAE) Amplitude Loss | Significantly Improved | Up to 19 dB | |
| Outer Hair Cell Survival | Significantly More Surviving Cells | Up to 11-fold more in basal turn |
Research on Sudden Sensorineural Hearing Loss (SSNHL)
Research has also focused on the potential of R-azasetron besylate (SENS-401) for the treatment of sudden sensorineural hearing loss (SSNHL). SSNHL involves sudden damage to the inner ear's sound-detecting cells and nerves. Preclinical studies utilizing rat models of acoustic trauma-induced hearing loss, which share common apoptotic pathways with other forms of sensorineural hearing loss like SSNHL, have investigated SENS-401. These studies showed that SENS-401 effectively reduced auditory deficits and improved recovery in these models. Significant improvements were observed in ABR threshold shifts and recovery, as well as DPOAE amplitude loss and recovery. Evaluation of cochlear outer hair cells also demonstrated a reduction in hair cell loss with SENS-401 treatment. Comparative studies indicated that the R-enantiomer of this compound was significantly more effective in treating acoustic trauma-induced SSNHL than the racemic mixture or the S-enantiomer, potentially due to higher drug exposure levels in the inner ear after oral administration. R-azasetron besylate has received orphan drug designation in Europe for the treatment of sudden sensorineural hearing loss, highlighting the recognition of its potential in this area.
Table 2: Summary of SENS-401 Effects in a Rat Model of Acoustic Trauma-Induced Hearing Loss
| Measurement | SENS-401 Treatment Effect (vs. Placebo) | Magnitude of Improvement (Examples) | Citation |
| Auditory Brainstem Response (ABR) Threshold Shift/Recovery | Improved, Statistically Significant Recovery | Significant improvements observed | |
| Distortion Product Otoacoustic Emission (DPOAE) Amplitude Loss/Recovery | Improved, Markedly Improved for 13.2 mg/kg BID dose | Significance reached after 14 days for amplitude loss/recovery | |
| Outer Hair Cell Survival | Significantly More Surviving Cells | Up to 5.3-fold more in basal turn |
Evaluation of (+)-Azasetron (SENS-401) in Auditory Deficit Models
The evaluation of (+)-Azasetron (SENS-401) has been conducted across various preclinical models designed to mimic auditory deficits. This includes models of cisplatin-induced ototoxicity and acoustic trauma-induced hearing loss, as detailed in the preceding sections. These studies collectively demonstrate the otoprotective potential of SENS-401. The mechanism of action is believed to involve, at least in part, its calcineurin inhibiting properties, in addition to its role as a 5-HT3 receptor antagonist. The consistent findings across different models of inner ear damage, showing improvements in auditory function and preservation of sensory hair cells, support the continued investigation of (+)-azasetron for the treatment of auditory deficits.
Formulation Research and Stability Studies for Academic Development
Development of Novel Drug Delivery Systems for Azasetron (B53510)
Novel drug delivery systems aim to improve the therapeutic efficacy, patient compliance, and pharmacokinetic profile of drugs. For this compound, research has explored alternative routes of administration, including transdermal delivery.
Transdermal Patch Formulations and Permeation Enhancement
The development of transdermal patch formulations for this compound has been investigated to provide sustained drug release and avoid the first-pass effect. Studies have explored the use of different adhesives and permeation enhancers to optimize the delivery of this compound through the skin .
Research indicates that the choice of adhesive and the inclusion of penetration enhancers significantly influence the permeation of this compound from transdermal patches. For instance, formulations containing DURO-TAK 87-9301 as an adhesive and isopropyl myristate as a penetration enhancer have shown promising permeation profiles . Isopropyl myristate is a commonly used enhancer known to increase skin permeation of various drugs, possibly by disrupting the lipid bilayers of the stratum corneum .
Studies have evaluated the effects of varying concentrations of this compound, different adhesives, and various permeation enhancers on the drug's penetration through excised skin . The goal is to identify formulations that yield optimal transdermal flux, allowing for sufficient drug absorption to achieve a therapeutic effect .
In Vitro Permeation Studies and Skin Absorption Mechanisms
In vitro permeation studies are a critical step in the development of transdermal formulations, providing valuable information about the rate and extent of drug absorption through the skin. These studies typically utilize diffusion cells, such as Franz diffusion cells, with excised skin (e.g., rabbit or human skin) as the barrier .
In vitro permeation experiments for this compound patches involve placing the patch on the skin sample and measuring the amount of drug that permeates through the skin into a receptor solution over time . These studies help to characterize the permeation profile and assess the effectiveness of different formulation components, such as permeation enhancers .
Research has shown that the in vitro permeation data can correlate well with in vivo absorption data, suggesting that these studies are useful for predicting the performance of transdermal this compound patches in living systems . The mechanisms by which enhancers promote skin absorption can involve interactions with the stratum corneum lipids or proteins, altering the skin's barrier properties . Techniques like ATR-FTIR and Confocal Laser Scanning Microscopy (CLSM) can be used to investigate these interactions and understand the enhancing mechanisms .
Compatibility and Stability Research of this compound in Pharmaceutical Admixtures
Ensuring the compatibility and stability of this compound in pharmaceutical admixtures is essential for its safe and effective administration, particularly when combined with other medications in infusion solutions.
Physico-chemical Stability in Solutions and Infusions
The physico-chemical stability of this compound in solutions and infusions has been investigated, often in combination with other antiemetic drugs like dexamethasone (B1670325), which are commonly co-administered to prevent chemotherapy-induced nausea and vomiting .
Studies have assessed the stability of this compound hydrochloride in various infusion solutions, such as 0.9% sodium chloride or 5% glucose injections . Parameters evaluated include visual inspection for precipitation or color changes, pH measurements, and drug concentration analysis using techniques like High-Performance Liquid Chromatography (HPLC) .
Research indicates that this compound hydrochloride at a concentration of 0.1 mg/ml, when combined with dexamethasone sodium phosphate (B84403) in 0.9% sodium chloride injection, remains stable for a certain period under specific storage conditions . For instance, mixtures have been found to be stable for up to 48 hours at 25°C and for 14 days at 4°C when protected from light .
Molecular Interactions Influencing Mixture Stability
Molecular interactions between this compound and other components in pharmaceutical admixtures can influence the stability of the mixture. While specific detailed studies on the molecular interactions of this compound influencing mixture stability were not extensively highlighted in the search results, general principles of drug compatibility apply.
Incompatibilities in intravenous admixtures can manifest as physical changes like precipitation, color changes, or gas evolution, or as chemical degradation of the drugs . These issues can arise from interactions between the drugs themselves, the drugs and the vehicle, or the drugs and the container material .
Studies on the compatibility of other 5-HT₃ receptor antagonists with dexamethasone have sometimes noted that factors like pH can influence precipitation and stability . While direct evidence for specific molecular interactions of this compound was limited, the observed physico-chemical changes in admixtures under certain conditions suggest that such interactions may play a role in its stability .
Influence of Environmental Factors on Stability
Environmental factors, particularly light and temperature, have a significant impact on the stability of this compound in solution. Research has specifically identified light exposure as a critical factor affecting the stability of this compound-containing admixtures .
Studies have shown that while this compound hydrochloride is stable for a reasonable period when protected from light at various temperatures (e.g., 4°C, 25°C, or 35°C), exposure to room light can lead to significant loss of this compound concentration and visible changes, such as a color change from colorless to pink . This highlights the importance of protecting this compound preparations from light during storage and administration . Temperature also plays a role, with refrigerated storage generally extending the stability period compared to room temperature storage .
Future Directions and Advanced Research Methodologies
Omics-Based Approaches in Azasetron (B53510) Research
Omics technologies, including proteomics, metabolomics, and transcriptomics, offer comprehensive insights into biological systems at the molecular level. Their application in this compound research can help to identify biomarkers, understand drug response variability, and elucidate downstream effects of 5-HT3 receptor antagonism. While extensive omics studies specifically on this compound are not widely detailed in the available literature, the relevance and application of these techniques in related fields suggest their potential for future this compound investigations.
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), can provide a snapshot of the physiological state of a biological system in response to a drug like this compound. Metabolomic analysis has indicated an association between this compound and distinct bacterial taxa in studies investigating metabolic changes in specific patient populations. This suggests a potential interplay between this compound and the gut microbiome, an area that could be further explored using integrated omics approaches. General proteomics and metabolomics research methodologies are well-established and continue to evolve, offering powerful tools to explore drug mechanisms and effects. The availability of this compound HCl for proteomics research also indicates ongoing work in this area.
Gene expression profiling, or transcriptomics, measures the activity of thousands of genes simultaneously. This can reveal how cells and tissues respond to this compound treatment at the transcriptional level. While specific studies detailing gene expression changes induced by this compound were not prominently found, gene expression profiling is a crucial tool in understanding drug resistance, identifying predictive biomarkers, and uncovering the molecular pathways affected by a compound. Applying this technique to this compound research could provide valuable insights into the cellular and molecular events that underlie its therapeutic effects and potential off-target interactions.
Proteomics and Metabolomics in Elucidating this compound's Effects
Advanced Imaging Techniques in Preclinical Studies
Advanced imaging techniques, such as Positron Emission Tomography (PET) and in vivo imaging, are invaluable for visualizing drug distribution, target engagement, and physiological responses in living organisms.
PET imaging allows for the non-invasive quantification of receptor occupancy by a drug in vivo. The fact that Y-25130 (this compound) has been successfully radiolabeled for PET imaging of 5-HT3 receptors demonstrates the feasibility of using this technique to study this compound's binding and occupancy at its primary target site in animal models. This can provide critical data for understanding the relationship between drug dose, receptor engagement, and therapeutic effect, as has been shown with other compounds targeting similar receptors. Arthis compound besylate is also listed as a PET scan precursor, further highlighting the application of this technology in the study of this compound's enantiomer.
In vivo imaging techniques can track the distribution of this compound throughout the body over time. This provides essential pharmacokinetic information, such as absorption, distribution, metabolism, and excretion. While specific detailed studies on the in vivo distribution of this compound using advanced imaging were not extensively found, the development of techniques for in vivo imaging of drug distribution is an active area of research. Such studies are crucial for optimizing drug formulations and delivery methods to ensure the compound reaches its target tissue effectively.
Nanotechnology and Targeted Delivery Systems for this compound
Targeted Delivery to Specific Physiological Sites
Targeted delivery strategies for this compound are being investigated to maximize its therapeutic effect at specific sites and potentially minimize systemic exposure. This is particularly relevant for exploring new indications beyond its traditional antiemetic use.
One area of research focuses on the delivery of this compound, specifically the (+)-enantiomer (R-azasetron), for the treatment of ear disorders, including sudden sensorineural hearing loss (SSNHL) and cisplatin-induced ototoxicity. google.comeuropa.eumdpi.compatsnap.com Delivery techniques for inner ear administration may involve transtympanic or intratympanic routes, utilizing devices or drug carriers to transport and/or deliver the active principle. google.com Examples of formulations adapted for such administration include otowicks, round window catheters, gels, foams, fibrins, emulsions, solutions, and patches designed for sustained release within the ear. google.com Research indicates that the (+)-enantiomer of this compound may provide surprisingly good local drug exposure in the inner ear compared to the racemic mixture or the (-)-enantiomer. google.com
Furthermore, this compound's activity as a 5-HT3 receptor antagonist and its potential influence on cholinergic function in the central nervous system suggest possibilities for targeted delivery to specific brain regions to address cognitive dysfunctions. acs.org Studies in rats have shown that this compound injected bilaterally in the hippocampus significantly reduced working memory errors induced by scopolamine. acs.org This indicates a potential for targeted delivery approaches to the hippocampus or other relevant brain areas to explore cognitive enhancement. acs.org
Theoretical Pharmacological Modeling and Simulation
Theoretical pharmacological modeling and simulation play a crucial role in understanding the behavior of this compound, predicting its interactions, and guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. amazon.comwikipedia.orgnih.gov This approach is valuable for predicting the activity of new chemical structures and optimizing existing ones. amazon.comwikipedia.org
While specific QSAR models explicitly developed for this compound analogs were not detailed in the search results, QSAR modeling is a widely applied method in drug discovery and medicinal chemistry for understanding structure-activity relationships of drug classes, including 5-HT3 receptor antagonists. amazon.comwikipedia.orgnih.govsemanticscholar.org QSAR models can relate physicochemical properties or theoretical molecular descriptors to biological activities, such as receptor binding affinity or antiemetic efficacy. wikipedia.org Studies on QSAR modeling for other drug classes and targets, including antipsychotic activity and interactions with transporters like ABCG2, highlight the potential of this methodology for this compound research. google.comnih.gov Developing QSAR models for this compound and its potential analogs could help predict their binding affinity to the 5-HT3 receptor, assess potential off-target interactions, and guide the synthesis of novel compounds with improved properties.
Receptor Kinase and Ligand-Gated Ion Channel Modeling
This compound functions as a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.orgncats.io Theoretical modeling of this receptor and its interaction with this compound is crucial for understanding the mechanism of action and predicting the effects of structural modifications.
Studies have theoretically evaluated the antiemetic effects of 5-HT3 receptor antagonists, including this compound, by estimating the time course of 5-HT3 receptor occupancy. nih.govnih.gov These models are based on the time course of plasma concentration of the antagonist and the concentration of serotonin (B10506) near the receptor. nih.gov Such theoretical evaluations help in understanding the relationship between pharmacokinetics and receptor occupancy and can inform dosing strategies. nih.govnih.gov
While the search results did not provide details on specific kinase modeling related to this compound, the focus on ligand-gated ion channel modeling is directly relevant to its primary target, the 5-HT3 receptor. Modeling the interaction of this compound with the 5-HT3 receptor can provide insights into the binding site, the nature of the interaction (e.g., competitive antagonism), and the conformational changes induced in the receptor upon binding. This can be achieved through various computational techniques, including molecular docking and molecular dynamics simulations. google.com Theoretical models can also help in understanding interindividual differences in the antiemetic effects of 5-HT3 receptor antagonists by evaluating the influence of pharmacokinetics on receptor occupancies. nih.gov
Interactive Data Table: Theoretical Receptor Occupancy Analysis
| 5-HT3 Receptor Antagonist | Administration Route | Interindividual Difference in Maximum and Minimum Receptor Occupancy |
| This compound | Oral | 0.6% to 64.0% nih.gov |
| This compound | Intravenous | 0.6% to 29.6% nih.gov |
| Granisetron (B54018) | Oral | 0.6% to 64.0% nih.gov |
| Granisetron | Intravenous | 0.6% to 29.6% nih.gov |
| Indisetron | Oral | 0.6% to 64.0% nih.gov |
| Indisetron | Intravenous | 0.6% to 29.6% nih.gov |
| Ondansetron (B39145) | Oral | 0.6% to 64.0% nih.gov |
| Ondansetron | Intravenous | 0.6% to 29.6% nih.gov |
| Ramosetron | Oral | 0.6% to 64.0% nih.gov |
| Ramosetron | Intravenous | 0.6% to 29.6% nih.gov |
| Tropisetron | Oral | 0.6% to 64.0% nih.gov |
| Tropisetron | Intravenous | 0.6% to 29.6% nih.gov |
Note: The data presented in this table reflects the range of interindividual differences observed across several 5-HT3 receptor antagonists in a study evaluating receptor occupancy based on theoretical modeling. nih.gov
Q & A
Q. What are the validated synthetic routes for azasetron hydrochloride, and how can purity be ensured during synthesis?
this compound hydrochloride (CAS 123040-16-4) is synthesized via multi-step organic reactions, including cyclization and amidation. Key intermediates like 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid are coupled with 1-azabicyclo[2.2.2]oct-3-amine. Purity is ensured through recrystallization and chromatography, with final characterization via NMR, mass spectrometry, and HPLC (≥99.7% purity) .
Q. What experimental methodologies are used to confirm this compound’s selective antagonism of 5-HT3 receptors?
In vitro binding assays using radiolabeled 5-HT3 ligands (e.g., [³H]GR65630) quantify receptor affinity. Functional assays in isolated guinea pig ileum or transfected HEK293 cells measure inhibition of serotonin-induced currents. This compound’s IC₅₀ values (nM range) and selectivity over other serotonin receptors (e.g., 5-HT1A, 5-HT2A) are validated via competitive binding studies .
Q. How do environmental factors like light and temperature affect this compound’s stability in infusion solutions?
Stability studies show this compound hydrochloride degrades under light exposure (>50% loss in 4 hours at 25°C) but remains stable for 48 hours in dark conditions. At 4°C, degradation is minimal (<3% loss over 14 days). Methodological protocols recommend using light-protected containers and refrigerated storage for clinical preparations (Table 1) .
Q. Table 1: Stability of this compound-Dexamethasone Mixtures at 25°C (Light Exposure vs. Protection)
| Condition | This compound Loss (4 hrs) | Dexamethasone Loss (4 hrs) |
|---|---|---|
| Light-exposed | >50% | ~10% |
| Light-protected | <3% | <3% |
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (302 nm) is standard. Mobile phases combine acetonitrile, KH₂PO₄ buffer, and triethylamine (25:74:1, pH 4.0). For plasma samples, solid-phase extraction (C18 columns) precedes analysis, achieving a limit of detection (LOD) of 0.05 μg/mL .
Advanced Research Questions
Q. How do enantiomeric differences in this compound derivatives impact pharmacological activity?
The (R)-enantiomer (SENS-401) exhibits calcineurin inhibition, protecting against cisplatin-induced ototoxicity, while the (S)-form lacks this activity. Stereospecificity is confirmed via chiral HPLC separation and in vivo models (e.g., guinea pig cochlear damage assays). Patent data highlight (+)-azasetron’s application in treating ear disorders .
Q. How can contradictory clinical efficacy data for this compound-dexamethasone combinations be resolved?
Fujii et al. (1995) reported enhanced antiemetic efficacy with this compound-dexamethasone in cisplatin-treated patients, while Lee et al. (2014) found inferior delayed CINV control vs. ondansetron. Methodological reconciliation involves:
Q. What methodological considerations are critical in designing long-term stability studies for this compound combinations?
- Container material : Polyolefin bags vs. glass bottles (no significant difference in stability).
- Concentration ranges : Test 0.05–0.2 mg/mL dexamethasone with 0.1 mg/mL this compound.
- Analytical frequency : Sample at 0, 4, 8, 24, and 48 hours for HPLC validation.
- Degradation markers : Monitor pH changes and color shifts (e.g., pink discoloration indicates photodegradation) .
Q. What synergies exist between this compound and dexamethasone in CINV prophylaxis, and how are they mechanistically validated?
Dexamethasone potentiates this compound’s 5-HT3 blockade by inhibiting prostaglandin synthesis and reducing neuronal hypersensitivity. Preclinical models (ferret emesis assays) show combination therapy increases latency to first emesis by 2.3-fold vs. monotherapy. Clinical trials validate this via higher complete response rates (68% vs. 45% in acute CINV) .
Q. Methodological Notes
- Data Contradictions : Cross-validate findings using multiple assays (e.g., receptor binding + functional studies).
- Experimental Reproducibility : Adhere to ICH guidelines for stability testing (Q1A-R2) and report HPLC parameters in detail .
- Ethical Compliance : For clinical studies, obtain informed consent and register trials (e.g., ClinicalTrials.gov ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
